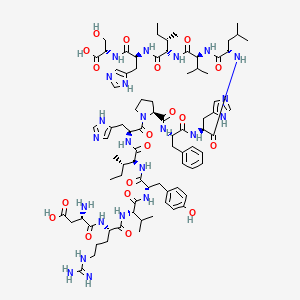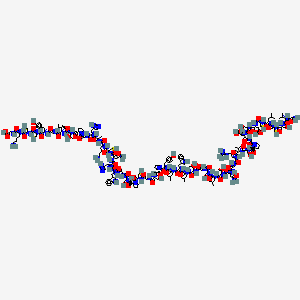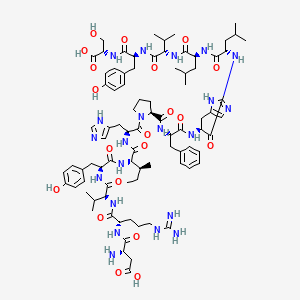
Methyl 3,5-dichloropyridine-4-carboxylate
Übersicht
Beschreibung
Methyl 3,5-dichloropyridine-4-carboxylate is a chemical compound that acts as a CDK9 inhibitor . It binds to the ATP-binding site of the protein, preventing the protein from phosphorylating its target substrates, which are indispensable for cell division .
Molecular Structure Analysis
The molecular formula of Methyl 3,5-dichloropyridine-4-carboxylate is C7H5Cl2NO2 . This pyridine derivative bears chlorine atoms attached to the 3 and 5 positions of the pyridine ring, along with a methyl ester group affixed to the 4 position .Chemical Reactions Analysis
Methyl 3,5-dichloropyridine-4-carboxylate is known to inhibit the activity of a crucial protein known as CDK9, which governs the regulation of cell division . By binding to the ATP-binding site of the protein, it prevents the protein from phosphorylating its target substrates .Physical And Chemical Properties Analysis
Methyl 3,5-dichloropyridine-4-carboxylate has a molecular weight of 206.03 . It has a refractive index of n20/D 1.5362 . The boiling point is 110 °C/1 mmHg and the density is 1.244 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydropyridines
Methyl 3,5-dichloropyridine-4-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation with N-tosylimines. This process, catalyzed by organic phosphine, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and complete regioselectivity. This methodology highlights the compound's utility in generating complex molecular structures with potential applications in medicinal chemistry and drug design (Xue-Feng Zhu et al., 2003).
Generation of Isothiazoles from Primary Enamines
The compound has been shown to react with 4,5-dichloro-1,2,3-dithiazolium chloride to yield methyl 5-cyano-3-methylisothiazole-4-carboxylate. This reaction is significant for the synthesis of isothiazoles, a class of compounds with potential applications in the development of novel pharmaceuticals and agrochemicals. The methodology provides a novel route for constructing complex heterocycles from simpler starting materials (D. Clarke et al., 1998).
Catalytic Methylation of Pyridines
Methyl 3,5-dichloropyridine-4-carboxylate has also found application in the field of catalysis. A study describes a novel catalytic method for the direct methylation of the pyridine ring, exploiting the interface between aromatic and non-aromatic compounds. This process is significant for introducing methyl groups into pyridines, a crucial step in the synthesis of many pharmaceuticals and organic materials. The method uses methanol and formaldehyde as key reagents, showcasing the compound's role in facilitating efficient and selective catalytic reactions (Alexandru Grozavu et al., 2020).
Synthesis of Novel Dihydropyridine Analogs
Methyl 3,5-dichloropyridine-4-carboxylate serves as a precursor in the synthesis of novel dihydropyridine analogs, which have been evaluated for their antioxidant activities. These studies are crucial for the development of new therapeutic agents targeting oxidative stress-related diseases. The efficient synthesis process and subsequent biological evaluation highlight the compound's utility in the discovery of potential antioxidants (S. M. Sudhana et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQQMUAXUCZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584889 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloropyridine-4-carboxylate | |
CAS RN |
773874-72-9 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)



